Cas no 65827-57-8 (3,4-Di-O-benzyl-1,2,6-tri-O-acetyl-α-D-mannopyranose)
3,4-Di-O-benzyl-1,2,6-tri-O-acetyl-α-D-mannopyranose Chemical and Physical Properties
Names and Identifiers
-
- 3,4-Di-O-benzyl-1,2,6-tri-O-acetyl-α-D-mannopyranose
- 1,2,6-Tri-O-acetyl-3,4-di-O-benzyl-a-D-mannopyranose
- 3,4-DI-O-BENZYL-1,2,6-TRI-O-ACETYL-A-D-MANNOPYRANOSE
- 1,2,6-trimethyl-pyridinium
- 1,2,6-Tri-O-acetyl-3,4-di-O-benzyl-D-mannopyranose
- 2,6,N-Trimethylpyridinium
- N,2,6-trimethylpyridinium cation
- N-Methyl-2,6-dimethyl-pyridinium
- Pyridinium,1,2,6-trimethyl
- [(2R,3R,4S,5S,6R)-5,6-diacetyloxy-3,4-bis(phenylmethoxy)oxan-2-yl]methyl acetate
- W-203437
- [(2R,3R,4S,5S,6R)-5,6-BIS(ACETYLOXY)-3,4-BIS(BENZYLOXY)OXAN-2-YL]METHYL ACETATE
- 3,4-Di-O-benzyl-1,2,6-tri-O-acetyl- alpha -D-mannopyranose
- 65827-57-8
- 3,4-Di-O-benzyl-1,2,6-tri-O-acetyl-alpha-D-mannopyranose
- 1,2,6-tri-O-Acetyl-3,4-di-O-benzyl alpha-D-mannopyranose
-
- Inchi: 1S/C26H30O9/c1-17(27)30-16-22-23(31-14-20-10-6-4-7-11-20)24(32-15-21-12-8-5-9-13-21)25(33-18(2)28)26(35-22)34-19(3)29/h4-13,22-26H,14-16H2,1-3H3/t22-,23-,24+,25+,26+/m1/s1
- InChI Key: NBSOZVWQAKGBSC-JMTTVTNBSA-N
- SMILES: O1[C@@H]([C@H]([C@H]([C@@H]([C@H]1COC(C)=O)OCC1C=CC=CC=1)OCC1C=CC=CC=1)OC(C)=O)OC(C)=O
Computed Properties
- Exact Mass: 486.18900
- Monoisotopic Mass: 486.18898253g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 9
- Heavy Atom Count: 35
- Rotatable Bond Count: 13
- Complexity: 684
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 5
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.5
- Topological Polar Surface Area: 107Ų
Experimental Properties
- Density: 1.24
- Melting Point: 73-75°C
- Boiling Point: 572°C at 760 mmHg
- Flash Point: 243°C
- Refractive Index: 1.555
- Solubility: Dichloromethane, Ether, Ethyl acetate, Methanol
- PSA: 106.59000
- LogP: 2.94000
- Vapor Pressure: 0.0±1.6 mmHg at 25°C
3,4-Di-O-benzyl-1,2,6-tri-O-acetyl-α-D-mannopyranose Security Information
- Signal Word:warning
- Hazard Statement: H303May be harmful if swallowed+H313Skin contact may be harmful+H333Inhalation may be harmful to the body
- Warning Statement: P264+P280+P305+P351+P338+P337+P313
- Safety Instruction: H303+H313+H333
- Storage Condition:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
3,4-Di-O-benzyl-1,2,6-tri-O-acetyl-α-D-mannopyranose Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | D421000-250mg |
3,4-Di-O-benzyl-1,2,6-tri-O-acetyl-α-D-mannopyranose |
65827-57-8 | 250mg |
$150.00 | 2023-05-18 | ||
| TRC | D421000-2.5g |
3,4-Di-O-benzyl-1,2,6-tri-O-acetyl-α-D-mannopyranose |
65827-57-8 | 2.5g |
$1171.00 | 2023-05-18 | ||
| A2B Chem LLC | AH17138-200mg |
1,2,6-Tri-o-acetyl-3,4-di-o-benzyl-alpha-d-mannopyranose |
65827-57-8 | 200mg |
$558.00 | 2024-04-19 | ||
| A2B Chem LLC | AH17138-1g |
1,2,6-Tri-o-acetyl-3,4-di-o-benzyl-alpha-d-mannopyranose |
65827-57-8 | 1g |
$944.00 | 2024-04-19 | ||
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1595475-200mg |
(2R,3S,4S,5R,6R)-6-(acetoxymethyl)-4,5-bis(benzyloxy)tetrahydro-2H-pyran-2,3-diyl diacetate |
65827-57-8 | 98% | 200mg |
¥777 | 2023-04-13 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1595475-500mg |
(2R,3S,4S,5R,6R)-6-(acetoxymethyl)-4,5-bis(benzyloxy)tetrahydro-2H-pyran-2,3-diyl diacetate |
65827-57-8 | 98% | 500mg |
¥1554 | 2023-04-13 | |
| Biosynth | MT04699-200 mg |
1,2,6-Tri-O-acetyl-3,4-di-O-benzyl-a-D-mannopyranose |
65827-57-8 | 200mg |
$66.07 | 2023-01-03 | ||
| Biosynth | MT04699-500 mg |
1,2,6-Tri-O-acetyl-3,4-di-O-benzyl-a-D-mannopyranose |
65827-57-8 | 500MG |
$133.41 | 2023-01-03 | ||
| Biosynth | MT04699-1000 mg |
1,2,6-Tri-O-acetyl-3,4-di-O-benzyl-a-D-mannopyranose |
65827-57-8 | 1g |
$200.11 | 2023-01-03 | ||
| Biosynth | MT04699-2500 mg |
1,2,6-Tri-O-acetyl-3,4-di-O-benzyl-a-D-mannopyranose |
65827-57-8 | 2.5g |
$383.58 | 2023-01-03 |
3,4-Di-O-benzyl-1,2,6-tri-O-acetyl-α-D-mannopyranose Related Literature
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Nan Fu,Naphaporn Chiewchan,Xiao Dong Chen Food Funct., 2020,11, 211-220
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Erika A. Cobar,Paul R. Horn,Robert G. Bergman,Martin Head-Gordon Phys. Chem. Chem. Phys., 2012,14, 15328-15339
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Zhizhen Lai,Mo Zhang,Jinyu Zhou,Tianjing Chen,Dan Li,Xuejing Shen,Jia Liu,Jiang Zhou,Zhili Li Analyst, 2021,146, 4261-4267
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Jason Y. C. Lim,Yong Yu,Guorui Jin,Kai Li,Yi Lu,Jianping Xie Nanoscale Adv., 2020,2, 3921-3932
Additional information on 3,4-Di-O-benzyl-1,2,6-tri-O-acetyl-α-D-mannopyranose
Introduction to 3,4-Di-O-benzyl-1,2,6-tri-O-acetyl-α-D-mannopyranose (CAS No. 65827-57-8)
3,4-Di-O-benzyl-1,2,6-tri-O-acetyl-α-D-mannopyranose, identified by the chemical registration number 65827-57-8, is a well-characterized glycoside derivative that has garnered significant attention in the field of pharmaceutical chemistry and glycobiology. This compound serves as a crucial intermediate in the synthesis of complex carbohydrate-based molecules, including glycoproteins and glycosaminoglycans, which are integral to various biological processes. The structural features of 3,4-Di-O-benzyl-1,2,6-tri-O-acetyl-α-D-mannopyranose, particularly its acetylated and benzylated hydroxyl groups, enhance its stability and reactivity, making it a valuable tool in synthetic organic chemistry.
The utility of 3,4-Di-O-benzyl-1,2,6-tri-O-acetyl-α-D-mannopyranose extends beyond its role as a synthetic intermediate. Recent advancements in carbohydrate chemistry have highlighted its potential in the development of novel therapeutic agents. For instance, studies have demonstrated its efficacy in constructing glycosidic linkages that mimic natural oligosaccharides found on cell surfaces. These natural oligosaccharides play pivotal roles in cell signaling, immune responses, and pathogen recognition. By leveraging 3,4-Di-O-benzyl-1,2,6-tri-O-acetyl-α-D-mannopyranose, researchers can design and synthesize modified glycoconjugates with tailored biological activities.
In the realm of drug discovery, 3,4-Di-O-benzyl-1,2,6-tri-O-acetyl-α-D-mannopyranose has been utilized in the creation of carbohydrate-based vaccines and immunomodulators. The benzyl protecting groups provide a means to selectively modify the molecule while preserving its core structural integrity. This selective modification is critical for fine-tuning the immunogenicity and pharmacokinetic properties of vaccine candidates. Moreover, the acetyl groups contribute to the compound's solubility and stability in various solvents, facilitating its use in both laboratory-scale reactions and large-scale pharmaceutical production.
Recent research has also explored the role of 3,4-Di-O-benzyl-1,2,6-tri-O-acetyl-α-D-mannopyranose in the development of inhibitors targeting glycosidases and glycosyltransferases. These enzymes are essential for carbohydrate metabolism and are implicated in various diseases, including cancer and infectious disorders. By inhibiting these enzymes with structurally optimized derivatives of 3,4-Di-O-benzyl-1,2,6-tri-O-acetyl-α-D-mannopyranose, researchers aim to disrupt pathogenic processes and develop novel therapeutic strategies. The benzyl and acetyl groups on this compound allow for precise structural modifications that can enhance binding affinity and selectivity against target enzymes.
The synthesis of 3,4-Di-O-benzyl-1,2,6-tri-O-acetyl-α-D-mannopyranose involves a series of well-established chemical transformations that highlight its synthetic versatility. The protection-deprotection strategies employed during its preparation underscore the importance of regioselective functionalization in carbohydrate chemistry. Advanced synthetic methodologies have further refined these processes, enabling higher yields and purities of the final product. These improvements are crucial for scaling up production while maintaining the integrity of the compound for downstream applications.
The applications of 3,4-Di-O-benzyl-1,2,6-tri-O-acetyl-α-D-mannopyranose are not limited to pharmaceuticals; they also extend to agrochemicals and biomaterials. In agrochemical research, modified carbohydrates derived from this compound have shown promise as biopesticides and plant growth regulators. The ability to tailor the structure of these derivatives allows for the development of environmentally friendly alternatives to traditional chemical pesticides. Similarly,in biomaterials science,glycosidic linkages constructed using intermediates like 3,4-di-o-benzyl-l,2,6-tri-o-acetyl-a-d-mannopyranose contribute to the development of biodegradable polymers and hydrogels with tailored mechanical properties.
The growing interest in carbohydrate-based therapeutics has spurred innovation in analytical techniques for characterizing derivatives like 3,4-di-o-benzyl-l,2,6-tri-o-acetyl-a-d-mannopyranose。 High-resolution NMR spectroscopy、mass spectrometry、and X-ray crystallography are routinely employed to elucidate their structures at an atomic level。These advanced analytical methods provide critical insights into conformational dynamics、stereochemistry、and interactions with biological targets。 Such detailed structural information is essential for optimizing synthetic routes and predicting biological activities。
Future directions in the study of 3,4-di-o-benzyl-l,2,6-tri-o-acetyl-a-d-mannopyranose include exploring its potential as a chiral building block for asymmetric synthesis。 The presence of multiple stereocenters allows for diverse derivatization strategies, enabling access to enantiomerically pure glycosides with unique biological properties。 Additionally, computational modeling techniques are being increasingly utilized to predict reaction outcomes and optimize synthetic pathways before experimental validation。
The role of carbohydrates as information carriers is another emerging area where 3,4-di-o-benzyl-l,2,6-tri-o-acetyl-a-d-mannopyranose plays a significant role。 Oligosaccharides derived from this intermediate have been investigated for their potential as molecular tags or probes in diagnostic assays。 Their ability to selectively bind to specific biomolecules makes them valuable tools for detecting pathogens、analyzing disease biomarkers、and monitoring therapeutic responses。
In conclusion,3,4-di-o-benzyl-l,2,6-tri-o-acetyl-a-d-mannopyranose (CAS No.65827-57-8) is a versatile glycoside derivative with broad applications across pharmaceuticals、agrochemicals、and biomaterials science。 Its unique structural features make it an indispensable tool for constructing complex carbohydrate-based molecules that mimic natural glycoconjugates.Advances in synthetic methodologies、analytical techniques、and computational modeling continue to expand its utility as a key intermediate in drug discovery、biomarker development.As research progresses.the full potential of this compound is expected to be realized through innovative applications that address global health challenges。
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